Cimicifugic acid A
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Overview
Description
Cimicifugic acid A is a natural product found in Actaea simplex, Actaea japonica, and other organisms with data available.
Scientific Research Applications
1. Bioactive Component in Traditional Medicine
Cimicifugic acid A, found in various Actaea and Petasites species, is a significant bioactive component in traditional medicine. Its chemical structure and potential as a therapeutic tool have been extensively studied. This hydroxycinnamic acid ester is gaining attention for its anti-inflammatory, antiviral, cytotoxic, and vasoactive effects, influenced by structural features like the position of the hydroxyl group and the introduction of an electron-donating moiety (Jahn & Petersen, 2021).
2. Inhibitory Activity on Hyaluronidase
Research on Cimicifuga simplex and Cimicifuga japonica revealed that this compound possesses potent hyaluronidase inhibitory activities. This is significant in the context of its therapeutic potential, particularly in comparison to rosmarinic acid (Iwanaga et al., 2010).
3. Antioxidant Activities
Studies on Actaea racemosa (black cohosh) have isolated this compound among other compounds, noting its antioxidant activities. This was demonstrated in assays like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free-radical assay. These findings suggest a role for this compound in combating oxidative stress in biological systems (Nuntanakorn et al., 2006).
4. Neutrophil Elastase Inhibition
This compound, derived from Cimicifuga racemosa, has been identified as an inhibitor of neutrophil elastase, an enzyme involved in inflammatory responses. This points to its potential in anti-inflammatory therapies (Löser et al., 2000).
5. Protective Effects in Respiratory Infections
Cimicifugae Rhizoma, containing this compound, has shown protective effects in models of respiratory system infection. Its anti-inflammatory capacity was confirmed through the inhibition of NF-κB and reduction of cytokines in cell models. This positions this compound as a candidate for complementary therapy in respiratory infections (Wang et al., 2017).
Properties
CAS No. |
205114-65-4 |
---|---|
Molecular Formula |
C21H20O11 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C21H20O11/c1-31-16-9-11(2-6-14(16)23)4-7-17(25)32-18(19(26)27)21(30,20(28)29)10-12-3-5-13(22)15(24)8-12/h2-9,18,22-24,30H,10H2,1H3,(H,26,27)(H,28,29)/b7-4+/t18-,21-/m1/s1 |
InChI Key |
LIJMMUDJSMCVDJ-ZHBFVYIWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O |
Synonyms |
cimicifugic acid cimicifugic acid A cimicifugic acid B cimicifugic acid C cimicifugic acid D cimicifugic acid Gst cimicifugic aicd E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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